molecular formula C18H28Cl2NO3P B1668521 CGP 54626A (free base)

CGP 54626A (free base)

Cat. No.: B1668521
M. Wt: 408.3 g/mol
InChI Key: JGGVBBYJRQOPPA-BBRMVZONSA-N
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Description

CGP 54626A is a chemical compound known for its role as a gamma-aminobutyric acid type B receptor modulator. It is essential in both the central and peripheral nervous systems. This compound is used as a tool to identify and characterize gamma-aminobutyric acid type B receptor agonists and antagonists, aiding in the development of drugs targeting diseases related to these systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of CGP 54626A follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time to ensure consistent production of high-quality CGP 54626A .

Chemical Reactions Analysis

Types of Reactions

CGP 54626A undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various organic solvents. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions include various analogs and derivatives of CGP 54626A, which can be used for further research and development .

Scientific Research Applications

CGP 54626A has a wide range of scientific research applications, including:

Mechanism of Action

CGP 54626A exerts its effects by modulating gamma-aminobutyric acid type B receptors. It binds to the orthosteric site of the gamma-aminobutyric acid type B receptor 1, acting as an antagonist. This binding inhibits the receptor’s activity, which can modulate neurotransmission in the central and peripheral nervous systems. The molecular targets involved include gamma-aminobutyric acid type B receptor subunits, which form functional heteromeric complexes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

CGP 54626A is unique due to its high potency and selectivity as a gamma-aminobutyric acid type B receptor antagonist. It has an IC50 value of 4 nanomolar, making it one of the most potent antagonists available. This high potency allows for precise modulation of gamma-aminobutyric acid type B receptor activity, making it a valuable tool in both research and drug development .

Properties

Molecular Formula

C18H28Cl2NO3P

Molecular Weight

408.3 g/mol

IUPAC Name

cyclohexylmethyl-[(2S)-3-[[(1S)-1-(3,4-dichlorophenyl)ethyl]amino]-2-hydroxypropyl]phosphinic acid

InChI

InChI=1S/C18H28Cl2NO3P/c1-13(15-7-8-17(19)18(20)9-15)21-10-16(22)12-25(23,24)11-14-5-3-2-4-6-14/h7-9,13-14,16,21-22H,2-6,10-12H2,1H3,(H,23,24)/t13-,16-/m0/s1

InChI Key

JGGVBBYJRQOPPA-BBRMVZONSA-N

Isomeric SMILES

C[C@@H](C1=CC(=C(C=C1)Cl)Cl)NC[C@@H](CP(=O)(CC2CCCCC2)O)O

SMILES

CC(C1=CC(=C(C=C1)Cl)Cl)NCC(CP(=O)(CC2CCCCC2)O)O

Canonical SMILES

CC(C1=CC(=C(C=C1)Cl)Cl)NCC(CP(=O)(CC2CCCCC2)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(S-(R,R))-3-(((1-(3,4-dichlorophenyl)amino)-2-hydroxypropyl)(cyclohexylmethyl)phosphinic acid hydrochloride binding)
3-N-(1-(3,4-dichlorophenyl)ethylamino)-2-hydroxypropyl cyclohexylmethyl phosphinic acid
CGP 54626
CGP-54626

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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